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molecular formula C10H15N3O B8666982 (1-(6-Aminopyridin-3-yl)pyrrolidin-2-yl)methanol

(1-(6-Aminopyridin-3-yl)pyrrolidin-2-yl)methanol

Cat. No. B8666982
M. Wt: 193.25 g/mol
InChI Key: YFPBDQKWENRGKL-UHFFFAOYSA-N
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Patent
US09169259B2

Procedure details

A mixture of 6-fluoropyridin-2-amine (0.5 g, 4.46 mmol) and pyrrolidin-2-ylmethanol (0.678 g, 6.7 mmol) in water (0.3 mL) was heated to 205° C. for 0.5 h in a sealed tube in a microwave oven then concentrated in vacuo. The residue was purified by chromatography (silica gel, 10 g, 200˜300 mesh, ethyl acetate:petroleum ether=1:3) to afford (1-(6-aminopyridin-3-yl)pyrrolidin-2-yl)methanol (0.785 g, 91%) as a yellow oil. LC-MS: [M+1]+=194, tR=0.968 min.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.678 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.[NH:9]1[CH2:13][CH2:12][CH2:11][CH:10]1[CH2:14][OH:15]>O>[NH2:8][C:6]1[N:7]=[CH:2][C:3]([N:9]2[CH2:13][CH2:12][CH2:11][CH:10]2[CH2:14][OH:15])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=CC=CC(=N1)N
Name
Quantity
0.678 g
Type
reactant
Smiles
N1C(CCC1)CO
Name
Quantity
0.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
205 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica gel, 10 g, 200˜300 mesh, ethyl acetate:petroleum ether=1:3)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=N1)N1C(CCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.785 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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